molecular formula C30H21N3 B8144682 2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8144682
M. Wt: 423.5 g/mol
InChI Key: IZBDPTLGINUZJG-UHFFFAOYSA-N
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Description

2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile, also known as 1,3,5-tris(4-cyanomethylphenyl)benzene or TCPB, is a high-purity triphenylbenzene-based ligand designed for advanced materials science . This compound is primarily utilized in the synthesis of sp 2 carbon-linked, two-dimensional conjugated covalent organic frameworks (COFs) via Knoevenagel condensation reactions with aldehyde-functionalized linkers . The resulting vinylene-linked COFs are fully conjugated and exhibit notable properties such as high crystallinity, good stability, and photoluminescent quantum yields of up to 33% . These nitrile-anchored frameworks are directly applicable in photocatalytic processes, demonstrating high effectiveness in visible-light-driven aerobic oxidation reactions, such as the conversion of boronic acids to alcohols . The nitrile groups on the framework provide versatile anchoring sites that can be further modified, for example, by conversion to carboxylic acids to coordinate with metal centers for the preparation of COF-metal complexes, expanding their utility in optoelectronics and as fluorescent dyes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3/c31-16-13-22-1-7-25(8-2-22)28-19-29(26-9-3-23(4-10-26)14-17-32)21-30(20-28)27-11-5-24(6-12-27)15-18-33/h1-12,19-21H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBDPTLGINUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC#N)C4=CC=C(C=C4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(5’-(4-(Cyanomethyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Steps Applications/Properties
2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile C₃₃H₂₃N₃ 461.56 Cyanomethyl, polyaromatic core Not reported Hypothesized: Materials science
3,5-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyridine C₂₃H₂₀N₆ 380.45 Imidazole, pyridine 4 steps Nucleic acid binding agents
N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile C₁₀H₁₀N₄O₄ 250.21 Nitro, dimethylamino, acetonitrile Not reported Theoretical studies of charge transfer
(Triphenylphosphoranylidene)acetonitrile C₂₀H₁₆NP 301.32 Phosphoranylidene, acetonitrile Not reported Wittig reactions, organic synthesis
2-[(4-fluorophenyl)sulfanyl]acetonitrile C₈H₆FNS 167.20 Fluorophenyl, sulfanyl, acetonitrile Not reported Potential medicinal chemistry uses

Key Insights from Comparative Analysis

Electronic and Reactivity Profiles
  • The target compound’s cyanomethyl groups are moderately electron-withdrawing, likely influencing its electronic polarization and π-stacking capabilities. This contrasts with N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile , where electron-donating (dimethylamino) and withdrawing (nitro) groups create a push-pull system, enhancing charge-transfer properties.
  • (Triphenylphosphoranylidene)acetonitrile exhibits ylide reactivity due to the phosphoranylidene group, enabling participation in Wittig reactions—a stark contrast to the target’s aromatic stability.
Solubility and Stability
  • 2-[(4-fluorophenyl)sulfanyl]acetonitrile benefits from fluorine’s hydrophobic character, whereas the target’s multiple aromatic rings may reduce solubility in polar solvents. Stability under acidic/basic conditions remains speculative but could mirror trends in aryl-acetonitrile derivatives.

Biological Activity

2-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of key intermediates through various chemical reactions. The structure-activity relationship studies have indicated that modifications in the phenyl rings and the cyanomethyl substituents significantly affect the biological activity of the compound.

Key Structural Features:

  • Cyanomethyl Groups: These groups enhance lipophilicity and may play a role in receptor binding.
  • Phenyl Rings: The arrangement and substitution patterns on the phenyl rings influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial efficacy .

Anticonvulsant Activity

In vivo studies have revealed that certain derivatives possess anticonvulsant properties. The evaluation of these compounds in maximal electroshock seizure (MES) models indicated that they exceeded the activity of standard anticonvulsants like phenobarbital, suggesting their potential as therapeutic agents for epilepsy .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using various cancer cell lines. Notably, the compound exhibited selective toxicity towards cancer cells while showing low toxicity to normal cells. Hemolytic activity tests indicated minimal lysis (%lysis range from 3.23 to 15.22%), further supporting its safety profile .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • In Vivo Efficacy in Animal Models:
    • A study demonstrated that specific derivatives significantly reduced seizure frequency in animal models compared to controls.
    • The mechanism was linked to modulation of neurotransmitter systems, particularly GABAergic pathways.
  • Combination Therapy:
    • Research indicated that when combined with existing antibiotics like Ciprofloxacin, the derivatives enhanced antimicrobial activity, suggesting a synergistic effect that could be beneficial in treating resistant infections .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound.

Activity Type Effect Reference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticonvulsantED(50): 13-21 mg/kg (compared to phenobarbital ED(50): 22 mg/kg)
CytotoxicityLow hemolytic activity (%lysis: 3.23 - 15.22%)
Synergistic EffectsEnhanced activity with Ciprofloxacin

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